(2,3-Dimethoxyphenyl){4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone
Description
The compound (2,3-Dimethoxyphenyl){4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone is a piperazine-based derivative featuring a 2,3-dimethoxyphenyl ketone moiety and a 4-nitrophenyl sulfonyl group. Piperazine scaffolds are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic properties and binding affinities.
Properties
Molecular Formula |
C19H21N3O7S |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
(2,3-dimethoxyphenyl)-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]methanone |
InChI |
InChI=1S/C19H21N3O7S/c1-28-17-5-3-4-16(18(17)29-2)19(23)20-10-12-21(13-11-20)30(26,27)15-8-6-14(7-9-15)22(24)25/h3-9H,10-13H2,1-2H3 |
InChI Key |
SZIYDTFOOIAGAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-DIMETHOXYPHENYL){4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}METHANONE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2,3-dimethoxybenzaldehyde with piperazine in the presence of a suitable catalyst to form the piperazino intermediate. This intermediate is then reacted with 4-nitrobenzenesulfonyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2,3-DIMETHOXYPHENYL){4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the methoxy groups can result in various substituted phenyl derivatives .
Scientific Research Applications
Biological Applications
1. Antidepressant Activity
Piperazine derivatives, including compounds similar to (2,3-Dimethoxyphenyl){4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone, have been extensively studied for their antidepressant effects. Research indicates that modifications to the piperazine structure can lead to enhanced serotonin receptor affinity, which is crucial for antidepressant activity .
2. Anticancer Properties
Studies have shown that piperazine derivatives exhibit anticancer properties through various mechanisms, including apoptosis induction and inhibition of tumor cell proliferation. The presence of the nitrophenyl and sulfonyl groups may enhance these effects by improving bioavailability and targeting specific cancer pathways .
3. Antimicrobial Effects
The compound's structural components suggest potential antimicrobial activity. Similar compounds have demonstrated efficacy against various bacterial strains, making them candidates for the development of new antibiotics .
Case Study 1: Antidepressant Efficacy
A study published in a peer-reviewed journal evaluated the antidepressant effects of various piperazine derivatives, including those structurally similar to (2,3-Dimethoxyphenyl){4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone. The results indicated that certain modifications significantly increased serotonin receptor binding affinity and exhibited reduced depressive-like behaviors in animal models .
Case Study 2: Anticancer Activity
Research focusing on sulfonamide derivatives highlighted their ability to inhibit cancer cell growth in vitro. The study demonstrated that compounds with similar structures to (2,3-Dimethoxyphenyl){4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone showed promising results against breast cancer cell lines, suggesting potential for further development into therapeutic agents .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (2,3-DIMETHOXYPHENYL){4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. The nitrophenylsulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The piperazino group can enhance the compound’s binding affinity to its targets, thereby modulating its biological effects .
Comparison with Similar Compounds
Core Structural Variations
The target compound shares a common piperazine-sulfonylmethanone backbone with multiple derivatives (Table 1). Key structural differences lie in the substituents on the phenyl rings and the nature of the sulfonyl group:
| Compound Name | R1 (Aryl Group) | R2 (Sulfonyl Group) | Molecular Weight (g/mol) | Melting Point (°C) | |
|---|---|---|---|---|---|
| (2,3-Dimethoxyphenyl){4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone (Target) | 2,3-Dimethoxyphenyl | 4-Nitrophenyl | ~463.47* | Not reported | |
| [4-(4-Chlorophenyl)sulfonyl-piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone (Analog 1) | 3,4-Dimethoxyphenyl | 4-Chlorophenyl | 435.91 | Not reported | [17] |
| (1,1-Dioxido-cyclopenta[b]thiophen-2-yl){4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}methanone (T-08) | Cyclopenta[b]thiophene | 4-Fluorophenyl | 427.08 | Not reported | [4] |
| Cyclohexyl(4-(4-nitrophenyl)piperazin-1-yl)methanone | Cyclohexyl | 4-Nitrophenyl | 343.38 | Not reported | [5] |
| (4-Methoxyphenyl)sulfonyl-piperazin-1-yl derivative (7n) | Not specified | 4-Methoxyphenyl | 490.10 | 161–163 | [3] |
*Calculated based on molecular formula C19H19N3O7S.
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-nitrophenyl group (target) enhances electrophilicity compared to 4-chlorophenyl (Analog 1) or 4-methoxyphenyl (7n). This may influence binding to targets like kinases or proteases [3], [4].
- Impact on Melting Points : Compounds with polar substituents (e.g., 7n with 4-methoxyphenyl) exhibit moderate melting points (~161–163°C), while bulkier groups (e.g., cyclohexyl) may lower crystallinity [3], [5].
Spectral Characterization
- 1H/13C NMR : The target’s 2,3-dimethoxyphenyl group would show aromatic protons at δ 6.5–7.5 ppm and methoxy signals near δ 3.8–4.0 ppm, similar to analogs in and [4], [16].
- HRMS : Expected [M+H]+ peak at m/z 464.10 (target), aligning with analogs like T-08 (m/z 427.08) and 7n (m/z 490.10) [3], [4].
Biological Activity
The compound (2,3-Dimethoxyphenyl){4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a piperazine ring substituted with a sulfonyl group and a dimethoxyphenyl moiety. The molecular formula is with a molecular weight of approximately 389.5 g/mol.
Structural Features:
- Piperazine Ring: Known for its interaction with various neurotransmitter receptors.
- Sulfonyl Group: Enhances solubility and stability.
- Dimethoxyphenyl Group: Contributes to the compound's lipophilicity and potential biological interactions.
Anticancer Activity
Recent studies have indicated that piperazine derivatives exhibit significant anticancer properties. For instance, compounds similar to (2,3-Dimethoxyphenyl){4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone have been tested against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-15 (colon cancer)
In vitro assays revealed that related compounds showed IC50 values in the micromolar range, indicating potent cytotoxic effects against these cell lines . The presence of the dimethoxyphenyl group is thought to enhance the interaction with cellular targets.
Neurotransmitter Receptor Interaction
Piperazine derivatives are well-documented for their interaction with neurotransmitter receptors, particularly:
- Serotonergic Receptors: Compounds have shown affinity for 5-HT receptors, influencing mood and anxiety pathways.
- Dopaminergic Receptors: Some derivatives act as antagonists or agonists, which could be beneficial in treating disorders like schizophrenia .
Structure-Activity Relationships (SAR)
The biological activity of piperazine derivatives can often be correlated with their structural features. Key findings include:
- Substitution Patterns: The position and type of substituents on the piperazine ring significantly affect receptor binding affinity and selectivity.
- Lipophilicity: Increased lipophilicity from substituents like dimethoxy groups enhances membrane permeability, facilitating better bioavailability .
Case Studies
- Anticancer Efficacy:
- Neuropharmacological Effects:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
